molecular formula C7H8BBrO3 B595319 4-Bromo-3-Methoxyphenylboronic Acid CAS No. 1256345-59-1

4-Bromo-3-Methoxyphenylboronic Acid

Cat. No.: B595319
CAS No.: 1256345-59-1
M. Wt: 230.852
InChI Key: LCRYXSUMYJSZDG-UHFFFAOYSA-N
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Description

4-Bromo-3-Methoxyphenylboronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom at the fourth position and a methoxy group at the third position. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-Methoxyphenylboronic Acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, such as those produced in the Suzuki–Miyaura coupling reaction . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The success of the Suzuki–Miyaura coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Bromo-3-Methoxyphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed borylation of aryl halides. This method involves the reaction of 4-bromo-3-methoxyphenyl halide with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under inert conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-Methoxyphenylboronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Typically between 50-100°C

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

4-Bromo-3-Methoxyphenylboronic Acid can be compared with other similar boronic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRYXSUMYJSZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681532
Record name (4-Bromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-59-1
Record name (4-Bromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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